(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with but-3-en-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups to prevent unwanted side reactions. The compound can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl chloroformate: Used as a reagent in the derivatization of amines for HPLC and fluorescent detection.
(9H-Fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate is unique due to its specific structure, which combines the fluorenylmethyl group with a but-3-en-1-ylcarbamate moiety. This combination imparts distinct chemical properties, making it particularly useful in applications requiring selective protection and deprotection of amines .
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-but-3-enylcarbamate |
InChI |
InChI=1S/C19H19NO2/c1-2-3-12-20-19(21)22-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18H,1,3,12-13H2,(H,20,21) |
InChI Key |
SMZMTTKRKGBAFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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